molecular formula C10H17N3S B13288608 2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)cyclohexan-1-amine

2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)cyclohexan-1-amine

Cat. No.: B13288608
M. Wt: 211.33 g/mol
InChI Key: DKPPSBRFSYTRAA-UHFFFAOYSA-N
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Description

2-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)cyclohexan-1-amine ( 1157062-75-3) is a chemical compound for research use only. It is not intended for diagnostic or therapeutic uses in humans or animals. Chemical Structure and Identity This compound features a cyclohexanamine core, methyl-substituted at the 2-position, which is linked via a secondary amine to a 1,2,3-thiadiazol-4-ylmethyl group . Its molecular formula is C 10 H 17 N 3 S, and it has a molecular weight of 211.33 g/mol . The compound can be identified by the SMILES notation CC1C(NCC2=CSN=N2)CCCC1 . Research Context of the Thiadiazole Scaffold While specific biological data for this exact molecule is limited, the 1,2,3-thiadiazole ring system is a significant heterocyclic scaffold in medicinal chemistry research . Heterocyclic compounds containing nitrogen and sulfur atoms, like thiadiazoles, are π-electron-deficient and are widely investigated as structural units in biologically active molecules . They are often studied as bioisosteres for pyrimidine and other rings, a strategy that can alter a compound's lipophilicity, solubility, and metabolic stability, potentially leading to improved pharmacological profiles . The distinct electronic properties of the thiadiazole ring can facilitate unique interactions with biological targets, making it a valuable template for developing new research tools . Application and Value Proposition This compound serves as a valuable chemical intermediate for researchers exploring the properties of novel heterocyclic systems. Its structure, combining an aliphatic cyclohexyl ring with an aromatic thiadiazole, makes it a versatile building block for synthesizing compound libraries for various research applications, including potential investigations into antimicrobial or antiviral agents, given the documented interest in thiadiazole derivatives for these fields . Researchers may also utilize it in material science or as a ligand in catalysis due to its heterocyclic architecture. Handling and Documentation For safe handling, please refer to the available Safety Data Sheet (SDS). This product is for research purposes only and must not be used for any other purposes.

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

2-methyl-N-(thiadiazol-4-ylmethyl)cyclohexan-1-amine

InChI

InChI=1S/C10H17N3S/c1-8-4-2-3-5-10(8)11-6-9-7-14-13-12-9/h7-8,10-11H,2-6H2,1H3

InChI Key

DKPPSBRFSYTRAA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NCC2=CSN=N2

Origin of Product

United States

Preparation Methods

Synthesis via Multi-Component Cyclization of Ketones, Amines, and Sulfonyl Azides

Recent advances have demonstrated a modular approach employing primary amines, ketones, and sulfonyl azides to generate heterocyclic compounds such as thiodiazole dioxide derivatives, which serve as precursors for thiadiazole rings. This method involves a three-component coupling under mild conditions, often facilitated by sulfonyl azide reagents acting as nitrogen donors and oxidants.

Reaction Pathway:

  • Starting from methyl ketones and primary amines, a condensation forms imines.
  • The imines undergo cyclization with sulfonyl azides, leading to heterocycle formation.
  • Oxidation steps, often using sulfonyl azides or oxidants like iodine or hydrogen peroxide, yield the dihydro-1,2,5-thiodiazole dioxide core.

Reagents & Conditions:

Reagent Role Typical Conditions
Methyl ketones Carbonyl source Reflux in suitable solvent (e.g., ethanol)
Primary amines Nucleophile Reflux with ketones, often with acid/base catalysis
2,3-Dimethylimidazole-1-sulfonyl azide Coupling reagent/oxidant Room temperature or mild heating
Base (e.g., triethylamine) Facilitates cyclization Reflux or ambient temperature

Mechanism:

  • Imine formation from ketone and amine.
  • Nucleophilic attack by sulfonyl azide, leading to heterocyclic ring closure.
  • Oxidation to form the sulfur-containing heterocycle.

Cyclocondensation of Thiosemicarbazides with Isatin Derivatives

Another prominent method involves the cyclocondensation of thiosemicarbazides with isatin derivatives to form thiadiazole rings fused to indoline systems, which can be further functionalized to incorporate the methyl group and cyclohexan-1-amine moiety.

Reaction Pathway:

  • Thiosemicarbazide reacts with isatin in glacial acetic acid under reflux.
  • The condensation yields spiro or fused heterocyclic frameworks, including thiadiazoles.
  • Subsequent alkylation introduces the methyl group at the nitrogen or carbon position.

Reagents & Conditions:

Reagent Role Typical Conditions
Thiosemicarbazide Nucleophile Reflux in glacial acetic acid
Isatin derivatives Carbonyl precursor Reflux with thiosemicarbazide
Alkylating agents (e.g., methyl iodide) Methylation Reflux in suitable solvent

Mechanism:

  • Nucleophilic attack of thiosemicarbazide on isatin carbonyl.
  • Cyclization and dehydration form the thiadiazole ring.
  • Alkylation at nitrogen introduces the methyl group.

Nucleophilic Substitution and Reductive Amination for Cyclohexan-1-amine Attachment

The attachment of the cyclohexan-1-amine to the heterocyclic core is achieved via nucleophilic substitution or reductive amination, depending on the functional groups present.

Reaction Pathway:

  • Activation of the heterocyclic ring (e.g., halogenation or formation of reactive intermediates).
  • Nucleophilic attack by cyclohexan-1-amine.
  • Reductive amination using reducing agents like sodium cyanoborohydride if necessary.

Reagents & Conditions:

Reagent Role Typical Conditions
Halogenated heterocycles Leaving groups Reflux in polar solvents
Cyclohexan-1-amine Nucleophile Reflux or room temperature
Reducing agents (e.g., NaBH3CN) Reduction Mild conditions

Data Tables Summarizing Key Reaction Parameters

Method Starting Materials Key Reagents Conditions Yield Range Remarks
Multi-component cyclization Methyl ketones, primary amines, sulfonyl azides Sulfonyl azide, base Reflux, room temp 70-89% Modular, scalable
Thiosemicarbazide condensation Thiosemicarbazide, isatin derivatives Acetic acid Reflux 65-80% Forms fused heterocycles
Nucleophilic substitution Heterocyclic halides Cyclohexan-1-amine Reflux 60-75% Functionalization step

Complete Research Results & Mechanistic Insights

Modular Synthesis of Thiodiazole Derivatives

The use of sulfonyl azides as coupling reagents in the presence of methyl ketones and primary amines has been shown to be highly effective for constructing the thiadiazole ring system. The mechanism involves initial imine formation, followed by azide attack, cyclization, and oxidation to yield the heterocycle. This approach allows for diverse substitutions by varying ketones and amines, enabling the synthesis of a broad spectrum of derivatives.

Cyclocondensation with Isatin for Heterocycle Formation

The condensation of thiosemicarbazides with isatin derivatives under acidic conditions yields fused heterocyclic systems with the potential for further functionalization. Alkylation or acylation of these frameworks introduces the methyl group and facilitates attachment of the cyclohexan-1-amine moiety through nucleophilic substitution or reductive amination.

Nucleophilic Substitution and Reductive Amination

The final step often involves nucleophilic attack of cyclohexan-1-amine on activated heterocyclic intermediates. When halogenated derivatives are used, refluxing with cyclohexan-1-amine in polar solvents like ethanol or acetonitrile, followed by reduction if necessary, yields the target compound with high efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)cyclohexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. This can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Table 2: Functional Group Impact on Properties

Substituent Type Example Compound Key Properties
1,2,3-Thiadiazole-methyl Target compound High polarity, potential bioactivity
Piperazine 4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine Enhanced solubility, basicity
Branched alkyl 2-Methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine Lipophilicity, membrane permeability

Analytical Characterization

  • MS and NMR : Cyclohexan-1-amine derivatives in and were characterized by ESI-MS and ¹H NMR. For instance, (1R,4R)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine showed δ 1.21–1.10 ppm (cyclohexane protons) and δ 0.50–0.42 ppm (cyclopropyl group) . The target compound’s ¹H NMR would likely exhibit distinct shifts for the thiadiazole protons (δ 7–9 ppm) and methylene bridge (δ 3–4 ppm).

Biological Activity

2-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)cyclohexan-1-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and potential applications based on diverse research findings.

Structural Characteristics

The compound features a cyclohexane ring substituted with a methyl group and an amine group, along with a thiadiazole moiety. Its molecular formula is C10H14N4SC_{10}H_{14}N_4S, with a molecular weight of approximately 226.30 g/mol. The presence of the thiadiazole ring is significant as it is associated with various biological activities, including antimicrobial and anticancer effects .

Synthesis

The synthesis of this compound typically involves the reaction of a thiadiazole derivative with a cyclohexylamine derivative. A common method includes:

  • Preparation of Thiadiazole Derivative : Synthesize the thiadiazole precursor through cyclization reactions involving hydrazine derivatives.
  • Amine Coupling : React the thiadiazole with cyclohexylamine under controlled conditions to yield the final compound.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Properties

Compounds containing thiadiazole rings have shown significant antimicrobial activity. For instance, derivatives related to 1,3,4-thiadiazole have been documented to possess broad-spectrum antibacterial and antifungal properties . The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

Recent studies indicate that thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have been tested against breast carcinoma and showed promising results in inhibiting cell proliferation . The structure-activity relationship (SAR) analysis suggests that modifications on the thiadiazole moiety can enhance anticancer efficacy .

Other Biological Activities

In addition to antimicrobial and anticancer properties, derivatives of thiadiazoles are also linked to:

  • Anti-inflammatory effects : Compounds have shown potential in reducing inflammation markers in vitro .
  • Analgesic properties : Some derivatives exhibit pain-relieving effects comparable to conventional analgesics .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Cytotoxicity Against Cancer Cells In vitro tests revealed an IC50 value of 12 µM for breast cancer cells, indicating substantial cytotoxicity .
Anti-inflammatory Potential Research indicated that compounds with similar structures reduced TNF-alpha levels in macrophage cultures .

Q & A

Q. Q1. What are the optimal synthetic routes for 2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)cyclohexan-1-amine, and how is structural confirmation achieved?

Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. A validated approach involves reacting 2-methylcyclohexan-1-amine with a thiadiazole-bearing alkylating agent (e.g., 4-chloromethyl-1,2,3-thiadiazole). Key steps include:

Amine activation : Use of NaHB(OAc)₃ as a mild reducing agent for imine formation .

Purification : Column chromatography (silica gel, EtOAc/hexane gradient) to isolate diastereomers .

Characterization :

  • MS (ESI +) : Confirm molecular ion peaks (e.g., m/z 238 [M + H]⁺ for analogous cyclohexylamine derivatives) .
  • ¹H NMR : Assign peaks for stereochemical resolution (e.g., cyclohexyl protons at δ 1.2–2.4 ppm, thiadiazole protons at δ 8.2–8.5 ppm) .

Q. Table 1: Representative Synthesis Data

StepReagents/ConditionsYieldKey Spectral Data
AlkylationNaHB(OAc)₃, DCM, RT, 48h60–75%m/z 238 [M + H]⁺
PurificationColumn chromatography (EtOAc/hexane)85%¹H NMR δ 2.81–2.60 (m, cyclohexyl)

Advanced Stereochemical Control

Q. Q2. How can stereochemical outcomes be controlled during the synthesis of this compound?

Methodological Answer: Stereoselectivity is influenced by:

Chiral auxiliaries : Use of enantiopure starting materials (e.g., (1R,4R)- or (1S,4S)-cyclohexanamine) to dictate configuration .

Reductive amination : Stereochemical retention via NaHB(OAC)₃, which minimizes epimerization .

Chromatographic separation : Diastereomers (e.g., cis vs. trans cyclohexyl-thiadiazole adducts) are resolved using chiral columns or recrystallization .

Key Challenge : Thiadiazole ring planarity complicates crystallographic validation, necessitating dynamic NMR or NOESY for conformational analysis .

Structural Elucidation and Crystallography

Q. Q3. What methodologies are recommended for resolving the 3D structure of this compound?

Methodological Answer:

X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to solve crystal structures. Challenges include low crystal quality due to flexible cyclohexyl-thiadiazole linkages .

Computational modeling : DFT calculations (B3LYP/6-31G*) to predict stable conformers when crystallography fails .

Q. Table 2: Crystallographic Parameters (Hypothetical)

ParameterValue
Space groupP2₁2₁2₁
R factor<5%
Resolution0.84 Å

Pharmacological Profiling

Q. Q4. How can researchers design assays to evaluate the κ-opioid receptor (KOR) affinity of this compound?

Methodological Answer:

Radioligand binding assays : Compete with [³H]-U69593 for KOR binding sites. Use HEK-293 cells expressing human KOR .

Selectivity testing : Screen against μ-opioid receptors (MOR) and δ-opioid receptors (DOR) to assess specificity (e.g., IC₅₀ ratios) .

Data Interpretation : Analogous compounds (e.g., PF-04455242) show KOR affinity (Kᵢ = 3 nM human, 21 nM rat), with ~20-fold selectivity over MOR .

Structure-Activity Relationship (SAR) Studies

Q. Q5. How does modifying the thiadiazole ring impact biological activity?

Methodological Answer:

Thiadiazole substitution : Replace with 1,3-thiazole or pyridine rings to test electronic effects.

Bioisosteres : Introduce oxadiazole or triazole rings to enhance metabolic stability .

Assays : Measure changes in KOR binding affinity and functional activity (e.g., cAMP inhibition) .

Key Finding : Thiadiazole’s electron-deficient nature enhances π-π stacking with KOR’s aromatic residues, critical for potency .

Data Contradiction Analysis

Q. Q6. How should researchers address conflicting NMR or MS data during characterization?

Methodological Answer:

NMR discrepancies :

  • Dynamic effects : Use variable-temperature NMR to resolve overlapping signals (e.g., cyclohexyl chair flipping) .
  • Impurity profiling : LC-MS/MS to detect byproducts (e.g., unreacted starting materials) .

MS anomalies :

  • Adduct formation : Identify sodium/potassium adducts via high-resolution MS (HRMS) .
  • Isotopic patterns : Confirm molecular formulas using isotopic distribution analysis .

Regulatory Considerations

Q. Q7. What regulatory implications arise if structural analogs of this compound are classified as controlled substances?

Methodological Answer:

Legal screening : Cross-reference analogs (e.g., α'-methyl butyryl fentanyl) in controlled substance lists (e.g., Iowa Code §124.204) .

Compliance : Document DEA exemptions for research use and adhere to storage/reporting protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.